1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone
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Overview
Description
1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone is an organic compound with the molecular formula C16H13N3O. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been reported to interact with various enzymes and proteins .
Mode of Action
It is speculated that the triazole moiety and the linked aromatic rings of similar compounds stabilize by a multitude of van der waals interactions with various residues .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial and anticancer activities, suggesting they may interact with pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone typically involves the use of “click” chemistry, a term that refers to a set of highly efficient chemical reactions. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed by reacting an azide with an alkyne in the presence of a copper catalyst, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde:
Uniqueness
1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its ethanone group provides additional sites for chemical modification, making it a versatile compound for further functionalization and development .
Properties
IUPAC Name |
1-[4-(4-phenyltriazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12(20)13-7-9-15(10-8-13)19-11-16(17-18-19)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTXTPUFYJIEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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